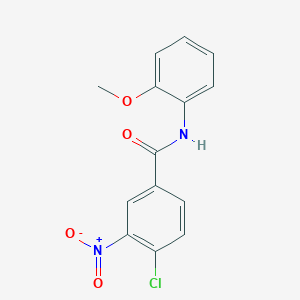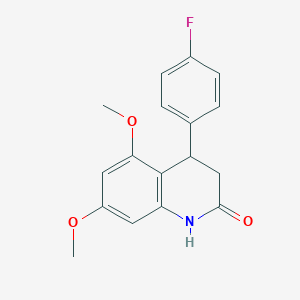![molecular formula C13H17N5O2 B5526133 [4-(1-phenyl-1H-tetrazol-5-yl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5526133.png)
[4-(1-phenyl-1H-tetrazol-5-yl)-1,4-oxazepan-6-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes designed to build complex structures from simpler ones. A general approach to preparing related bicyclic compounds involves converting precursors to intermediates such as cyanohydrins, which are then subjected to processes like hydrogenolysis followed by lactamization and reduction to yield the desired structures (O’Donnell et al., 2004). This methodology may offer insights into the synthesis of [4-(1-phenyl-1H-tetrazol-5-yl)-1,4-oxazepan-6-yl]methanol by indicating the potential pathways through which its complex structure can be assembled from simpler starting materials.
Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray diffraction, which has been used to determine the structures of similar complex molecules. For instance, the crystal structure of a related compound was characterized to identify the arrangement of atoms and the spatial configuration, providing essential information on how molecular structures affect their properties and reactivity (Cao et al., 2010). Such analyses are crucial for understanding the specific characteristics of [4-(1-phenyl-1H-tetrazol-5-yl)-1,4-oxazepan-6-yl]methanol.
Chemical Reactions and Properties
The chemical reactions and properties of compounds like [4-(1-phenyl-1H-tetrazol-5-yl)-1,4-oxazepan-6-yl]methanol can be diverse, involving reactions under various conditions that yield a range of products. Studies on similar compounds have shown reactions leading to the formation of different structural motifs, indicating the reactive versatility of these compounds (Mirzaei et al., 2008).
Aplicaciones Científicas De Investigación
Methanol Poisoning and Treatment
Methanol Toxicity and Antidotes : Methanol is a toxic alcohol that poses significant risks when ingested, leading to metabolic acidosis, visual disturbances, and potentially fatal outcomes. The treatment for methanol poisoning has evolved, with fomepizole (4-methylpyrazole) emerging as a preferred antidote due to its ability to inhibit alcohol dehydrogenase, the enzyme responsible for metabolizing methanol into its toxic metabolites. Fomepizole's efficacy in preventing the adverse effects of methanol toxicity has been supported by clinical studies and case reports. For instance, the effectiveness of fomepizole in treating pediatric cases of methanol poisoning has been documented, showcasing its role in averting the need for more invasive treatments such as hemodialysis and avoiding the side effects associated with alternative treatments like ethanol (Brown et al., 2001; Brabander et al., 2005).
Clinical Outcomes and Management : Research has also focused on the clinical management of methanol poisoning, including the kinetics of methanol and formate during treatment with fomepizole, highlighting the shift in treatment paradigms towards less invasive, more pharmacologically focused interventions (Hovda et al., 2005). Studies emphasize the critical nature of timely diagnosis and intervention in the prognosis of methanol poisoning, with early treatment significantly improving outcomes.
Propiedades
IUPAC Name |
[4-(1-phenyltetrazol-5-yl)-1,4-oxazepan-6-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c19-9-11-8-17(6-7-20-10-11)13-14-15-16-18(13)12-4-2-1-3-5-12/h1-5,11,19H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZVYHDZBFHXOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C2=NN=NN2C3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1-phenyl-1H-tetrazol-5-yl)-1,4-oxazepan-6-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5526051.png)
![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5526052.png)
![4-[(4-benzyl-1-piperidinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5526055.png)
![5-[4-(methylthio)benzylidene]-3-{[4-(methylthio)benzylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5526062.png)
![N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5526069.png)
![[(3R*,4S*)-1-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5526072.png)
![1-(3-chlorophenyl)-4-[3-(3-methoxyphenoxy)propyl]-2-piperazinone](/img/structure/B5526081.png)
![{4-[(2-nitrobenzoyl)amino]phenyl}acetic acid](/img/structure/B5526090.png)

![1-{[3-(phenylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B5526107.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]acetamide](/img/structure/B5526108.png)

